1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYAEOJPVQNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340382 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-38-0 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30186-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Route from Furfural and p-Toluidine
One classical method involves the condensation of furfural (a furan aldehyde) with p-toluidine (4-methyl aniline) under acidic conditions, followed by cyclization to form the pyrrole ring bearing the 4-methylphenyl substituent and the aldehyde group at the 2-position.
- Reaction conditions: Heating in ethanol with hydrogen chloride as a catalyst for approximately 5 hours.
- Yield: Approximately 10% under reported conditions.
- Reference: Pina et al., Chemistry of Heterocyclic Compounds, 1989.
This method is straightforward but suffers from relatively low yield and requires careful control of reaction parameters.
Vilsmeier-Haack Formylation of N-(4-Methylphenyl)pyrrole
A more widely used and efficient method is the Vilsmeier-Haack reaction, which introduces the aldehyde group selectively at the 2-position of the pyrrole ring.
- Starting material: N-(4-methylphenyl)pyrrole.
- Reagents: Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Conditions: The reaction is typically carried out at low temperature (0°C) initially, then allowed to warm to room temperature and stirred for several hours.
- Workup: Neutralization with sodium bicarbonate and extraction with organic solvents.
- Purification: Column chromatography on silica gel using dichloromethane/hexane mixtures.
- Yield: Moderate to good yields reported depending on reaction scale and conditions.
- Reference: Benchchem data on related pyrrole-2-carbaldehydes and analogous compounds.
This method is favored for its regioselectivity and relatively high efficiency.
Electrophilic Substitution and Derivatization
In some cases, the 4-methylphenyl substituent is introduced via electrophilic substitution reactions on pre-formed pyrrole-2-carbaldehyde derivatives or via N-alkylation/arylation reactions.
- Example: N-alkylation of pyrrole-2-carbaldehyde with 4-methylbenzyl halides under basic conditions (e.g., potassium carbonate in DMF).
- Additional steps: Bromination or other halogenation can be performed to modify the phenyl ring or pyrrole ring for further functionalization.
- Reference: Studies on halogenated analogs provide insight into these methods.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of furfural + p-toluidine | Furfural, p-toluidine | HCl in ethanol, heating 5 h | ~10 | Simple setup | Low yield, longer reaction time |
| Vilsmeier-Haack formylation | N-(4-methylphenyl)pyrrole | DMF, POCl3, 0°C to RT, 3-18 h | Moderate to high | Regioselective, scalable | Requires handling of POCl3 |
| N-alkylation of pyrrole-2-carbaldehyde | Pyrrole-2-carbaldehyde, 4-methylbenzyl bromide | K2CO3, DMF, 50°C | Moderate | Versatile for derivatives | Multi-step, requires pure intermediates |
Detailed Research Findings and Notes
The Vilsmeier-Haack reaction is the most reliable and commonly used method for introducing the aldehyde group at the 2-position of pyrrole rings substituted at nitrogen with aryl groups such as 4-methylphenyl. The reaction proceeds via formation of an iminium intermediate that electrophilically attacks the pyrrole ring, followed by hydrolysis to yield the aldehyde.
The condensation method involving furfural and p-toluidine is less efficient but provides a direct route from simple starting materials. The mechanism involves initial Schiff base formation followed by cyclization to the pyrrole ring.
Purification of the product typically involves silica gel chromatography, with solvent systems such as dichloromethane/hexane providing good separation.
Analytical characterization includes ¹H and ¹³C NMR spectroscopy to confirm the aldehyde proton (typically δ ~9.5 ppm) and aromatic substituents, mass spectrometry for molecular weight confirmation, and sometimes X-ray crystallography for unambiguous structural determination.
Recent studies on related pyrrole-2-carbaldehyde derivatives emphasize the importance of substituent effects on reactivity and biological activity, which can influence the choice of synthetic route and conditions.
Chemical Reactions Analysis
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. It features a pyrrole ring substituted with a 4-methylphenyl group and an aldehyde functional group at the 2-position. Due to its potential applications in medicinal chemistry and as a building block for various synthetic processes, this compound is of particular interest in organic chemistry.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is employed as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine Research is ongoing to explore its potential as a lead compound in drug discovery and development.
- Industry It is used in the production of specialty chemicals and materials, including dyes and pigments.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
- Condensation The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound donates electrons via resonance, enhancing the electron density of the pyrrole ring. In contrast, electron-withdrawing groups like nitro (in 1-(2-nitrophenyl)-...) or sulfonyl (tosyl) reduce electron density, affecting reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents (e.g., naphthalen-1-yl) hinder molecular packing, often resulting in oils rather than crystalline solids .
Reactivity Trends
- Aldehyde Reactivity : The carbaldehyde group participates in condensation reactions (e.g., Schiff base formation) and nucleophilic additions. Electron-donating groups (e.g., methyl) stabilize the aldehyde via resonance, while electron-withdrawing groups (e.g., nitro) increase electrophilicity .
- Substituent-Directed Reactivity : The 4-methylphenyl group directs electrophilic substitution to the pyrrole ring’s α-positions, whereas electron-withdrawing substituents deactivate the ring .
Physicochemical Properties
Crystallography and Packing
- Crystal Packing : In related compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, weak interactions (C–H⋯N hydrogen bonds, π–π stacking) dominate packing. The dihedral angle between aryl rings (~56°) indicates significant molecular twist, a feature likely shared with the target compound due to steric hindrance from the 4-methylphenyl group .
- Halide Effects: Chloro and bromo analogs exhibit nearly identical unit cell parameters, suggesting weak interactions (C–H⋯X) are robust enough to maintain isomorphism despite halogen size differences .
Solubility and Stability
- Solubility: The target compound’s methyl group enhances lipophilicity compared to polar derivatives like 1-Tosyl-1H-pyrrole-2-carbaldehyde, which may exhibit lower solubility in nonpolar solvents .
- Stability : Tosyl and nitro groups confer stability against oxidation but may reduce thermal stability due to increased molecular weight and intermolecular interactions .
Biological Activity
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(p-Tolyl)pyrrole-2-carbaldehyde, is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- Melting Point : Approximately 141.9-142.6 °C
Synthesis Methods
This compound can be synthesized through various methods, including:
- Knorr Pyrrole Synthesis : A method involving the reaction of β-keto esters with primary amines.
- Paal-Knorr Synthesis : This involves the cyclization of 1,4-dicarbonyl compounds with amines.
These synthesis techniques utilize readily available starting materials, making the compound accessible for research purposes .
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have explored the anticancer potential of pyrrole derivatives. For example:
- A study demonstrated that related compounds induced apoptosis in cancer cell lines, showing promising IC50 values (the concentration required to inhibit cell growth by 50%).
- The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring contributes to its binding affinity for specific receptors or enzymes involved in disease processes .
Case Study 1: Anticancer Screening
A recent study screened several pyrrole derivatives, including this compound, against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds derived from this compound displayed minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde | C₁₂H₁₁NO₂ | Contains a methoxy group affecting solubility |
| 4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | C₁₃H₁₁NO | Incorporates a benzoyl group enhancing stability |
| Pyrrole-2-carboxaldehyde | C₅H₄N₂O | Lacks phenyl substitution but retains similar reactivity |
The unique substitution pattern of this compound influences its biological activity compared to these similar compounds. Each derivative presents different properties that can be exploited for various applications in research and industry .
Q & A
Basic: What are the common synthetic routes for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde?
Answer:
The synthesis typically involves introducing an aldehyde group at position 2 of the pyrrole ring. A widely used method is the Vilsmeier-Haack formylation, where 1-(4-Methylphenyl)-1H-pyrrole undergoes formylation using DMF/POCl₃ to yield the carbaldehyde derivative . Alternative approaches include nucleophilic substitution of pre-functionalized pyrroles under basic conditions (e.g., K₂CO₃) to introduce aryl groups at position 1, followed by oxidation or direct aldehyde introduction .
Basic: How is X-ray crystallography applied to determine the structure of this compound?
Answer:
Single-crystal X-ray diffraction is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and intermolecular interactions . ORTEP-III (with GUI) generates thermal ellipsoid diagrams to visualize molecular geometry and packing . For accurate refinement, high-resolution data (≤ 0.8 Å) is preferred to resolve potential disorder in the aldehyde or methylphenyl groups.
Advanced: How to achieve regioselective functionalization of the pyrrole ring in related compounds?
Answer:
Regioselectivity is controlled by directing groups or steric effects. For example, introducing an electron-withdrawing group (e.g., methylphenyl at position 1) directs electrophilic substitution to position 2 via resonance stabilization. Transition metal catalysts (e.g., Pd) can enable cross-coupling at specific positions. Recent studies highlight the use of allenyl groups at position 1 to bias reactivity toward position 2 for aldehyde formation .
Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies in yields (e.g., 85% vs. 98%) often stem from reagent purity, reaction scale, or workup protocols. To optimize:
- Use anhydrous solvents and freshly distilled reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify incomplete conversions.
- Scale-down reactions (<1 mmol) may suffer from higher surface-area-to-volume losses, whereas larger scales (>10 mmol) require efficient stirring and temperature control .
Advanced: How to design analogues for structure-activity relationship (SAR) studies in antimicrobial research?
Answer:
Focus on modifying substituents at positions 1 (aryl) and 2 (aldehyde) to assess electronic and steric effects. For example:
- Replace the 4-methylphenyl group with fluorophenyl or methoxyphenyl to alter lipophilicity.
- Convert the aldehyde to a hydrazone or oxime to test bioisosteric effects.
- Use in vitro assays (e.g., minimum inhibitory concentration, MIC) against Mycobacterium tuberculosis to correlate structural changes with activity, as demonstrated for diarylpyrrole derivatives .
Advanced: What methods characterize the aldehyde group’s reactivity in multicomponent reactions (MCRs)?
Answer:
The aldehyde group participates in azide-based MCRs, such as the Ugi reaction, to form imines or heterocycles. Key steps include:
- Reacting this compound with amines and azides under mild conditions (e.g., RT, ethanol).
- Monitoring intermediates via ¹H NMR (e.g., δ 9.5–10.0 ppm for aldehyde protons) and HRMS for product validation.
- Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability of reactive intermediates like nitrenes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Coupling patterns confirm substitution on the pyrrole ring .
- FT-IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) confirms the aldehyde group.
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 200.1) validates molecular formula and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
